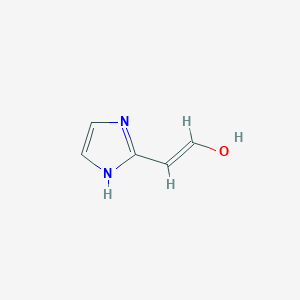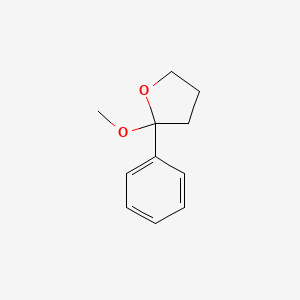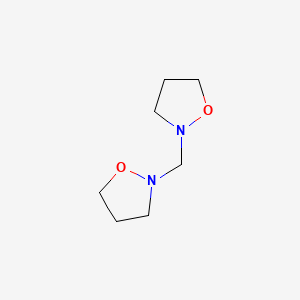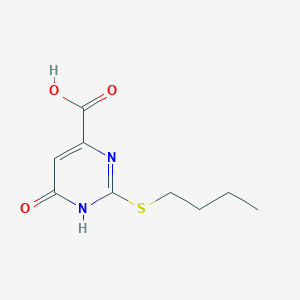
2-(1H-Imidazol-2-yl)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-2-yl)ethenol is a heterocyclic organic compound featuring an imidazole ring attached to an ethenol group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)ethenol typically involves the cyclization of amido-nitriles under mild conditions. One method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of glyoxal and ammonia, forming the imidazole ring .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance yield and reduce reaction time. Phosphorus oxide or hydrochloric acid can be used as catalysts to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-2-yl)ethenol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and acyl chlorides.
Major Products:
Oxidation: Imidazole oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, alkylated, and acylated imidazoles.
Scientific Research Applications
2-(1H-Imidazol-2-yl)ethenol is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In the study of enzyme inhibitors and receptor agonists.
Medicine: Potential therapeutic agent for antimicrobial and anticancer treatments.
Industry: Used in the development of dyes, catalysts, and functional materials
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This interaction can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
- 2-(2-Heptadecyl-2-imidazolin-1-yl)ethanol
Comparison: 2-(1H-Imidazol-2-yl)ethenol is unique due to its ethenol group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the ethenol group allows for additional hydrogen bonding and electronic interactions, enhancing its utility in various applications .
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(E)-2-(1H-imidazol-2-yl)ethenol |
InChI |
InChI=1S/C5H6N2O/c8-4-1-5-6-2-3-7-5/h1-4,8H,(H,6,7)/b4-1+ |
InChI Key |
SPMYHLYKVLMIRO-DAFODLJHSA-N |
Isomeric SMILES |
C1=CN=C(N1)/C=C/O |
Canonical SMILES |
C1=CN=C(N1)C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)

![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)

![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)

